Vernakalant hydrochloride

概要

説明

ベルナクラント塩酸塩は、主に成人における心房細動から洞調律への迅速な変換のために使用されるクラスIII抗不整脈薬です。 これは、Cardiome Pharmaによって開発され、Brinavessというブランド名で販売されています 。この化合物は、特に最近の心房細動の治療に効果的であり、心臓病学における貴重なツールとなっています。

準備方法

ベルナクラント塩酸塩の合成には、いくつかの重要なステップが含まれます。

選択的なアミノ保護: 出発物質は選択的なアミノ保護を受けます。

求核付加: 次に、求核付加反応が行われます。

求核置換: 次のステップには、求核置換が含まれます。

脱保護: 次に、保護されたアミノ基が脱保護されます。

環化: 中間化合物の環化が起こります。

還元: 化合物が還元されます。

塩形成: 最後に、塩酸塩が形成されます

これらのステップは、穏やかな条件下で行われるため、プロセスは工業生産に適しています。安価で入手しやすい出発物質の使用により、大規模合成の実現可能性がさらに高まります。

化学反応の分析

ベルナクラント塩酸塩は、いくつかの種類の化学反応を受けます。

酸化と還元: これらの反応は、化合物の合成と修飾において重要です。

置換反応: 一般的に使用される試薬には、求核剤と求電子剤があり、これらは官能基の置換を促進します。

環化反応: これらの反応は、化合物の環状構造の形成に不可欠です.

これらの反応から生成される主要な生成物には、最終的なベルナクラント塩酸塩化合物を得るためにさらに処理されるさまざまな中間体が含まれます。

4. 科学研究への応用

ベルナクラント塩酸塩は、いくつかの科学研究に利用されています。

科学的研究の応用

Vernakalant hydrochloride is an antiarrhythmic agent used to treat atrial fibrillation (AF) . It is used to rapidly restore normal heart rhythm in adult patients who have recently started having atrial fibrillation . Studies have demonstrated its efficacy in converting atrial fibrillation to normal sinus rhythm .

Scientific Research Applications

Mechanism of Action

Vernakalant blocks currents in all phases of atrial action potential, including atria-specific potassium currents and prolongs the refractory period . It blocks atrial voltage-gated sodium channels and inhibits late sodium current, enhancing its effect on intra-atrial conduction . Vernakalant also blocks Kv 1.5 channel and its early activating potassium channels and inhibits acetylcholine-activated potassium channels, which are specific to the atrium and cause prolongation of atrial refractoriness . Additionally, vernakalant blocks Kv4.3 channel and its cardiac transient outward potassium current, which is more involved with atrial than ventricular refractoriness . It minimally blocks hERG channels, which accounts for mild QT prolongation .

Clinical Trials and Efficacy

- Rapid Conversion of Atrial Fibrillation Vernakalant has been shown to rapidly convert recent-onset AF to sinus rhythm in over half of patients, making it a potential therapeutic option for rhythm control in the emergency department (ED) . In a study, 59.4% of patients given vernakalant converted to sinus rhythm within 90 minutes, compared to 4.9% of placebo patients, with a median time to conversion of 12 minutes .

- Post-Cardiac Surgery AF Vernakalant has demonstrated safety and effectiveness in converting AF to sinus rhythm in patients who developed AF after cardiac surgery .

- Atrial Flutter (AFL) While vernakalant is primarily used for AF, its efficacy in converting atrial flutter has also been examined . One study randomly assigned patients to receive vernakalant or a placebo; one vernakalant patient converted to sinus rhythm within 90 minutes compared to none in the placebo group .

Safety and Tolerability

- Clinical trials indicate that vernakalant is generally well-tolerated, with most adverse events being transient and mild to moderate in severity . Common side effects include dysgeusia and sneezing . Serious adverse events, though rare, can include hypotension, complete atrioventricular block, and cardiogenic shock .

Pharmacokinetics

- Vernakalant is intended for intravenous use . It inhibits several potassium currents, including the ultra-rapidly activating potassium channel current, the rapid potassium channel current, and the inwardly rectifying potassium channel . It also inhibits the cloned human heart sodium channel .

Data Tables of Adverse Events

The following data is from a study examining the efficacy and safety of vernakalant in patients with atrial flutter :

| Placebo (n = 15) | Vernakalant (n = 39) | |

|---|---|---|

| Any adverse event | 11 (73) | 34 (87) |

| Dysgeusia | 0 | 15 (38) |

| Paraesthesia | 0 | 6 (15) |

| Dizziness | 0 | 5 (13) |

| Headache | 0 | 3 (8) |

| Syncope | 1 (7) | 1 (3) |

| Sneezing | 0 | 15 (38) |

| Cough | 0 | 5 (13) |

| Dyspnea | 1 (7) | 2 (5) |

| Bradycardia | 0 | 4 (10) |

| Nausea and vomiting | 1 (7) | 9 (23) |

| Hypotension | 1 (7) | 5 (13) |

| Hyperhidrosis | 0 | 4 (10) |

| Infusion site pain | 0 | 3 (8) |

| Pain in extremity | 0 | 2 (5) |

Contraindications

作用機序

ベルナクラント塩酸塩は、用量および頻度依存的に心房電圧依存性ナトリウムチャネルを遮断することによって効果を発揮します。 また、遅いナトリウム電流(INa)を阻害し、心房内伝導に影響を与えます 。 さらに、心房特異的なカリウム電流を遮断し、不応期を延長し、抗不整脈効果を高めます .

6. 類似の化合物との比較

ベルナクラント塩酸塩は、心房組織に対する選択的な作用と心室組織に対する最小限の影響により、他の抗不整脈薬と比較してユニークです。類似の化合物には以下が含まれます。

アミオダロン: 心房と心室の両方の組織に幅広い影響を与える別のクラスIII抗不整脈薬.

ベルナクラント塩酸塩の選択的な作用と迅速な発症は、心房細動の急性管理に適した選択肢となっています。

類似化合物との比較

Vernakalant hydrochloride is unique compared to other antiarrhythmic drugs due to its selective action on atrial tissues and minimal effects on ventricular tissues. Similar compounds include:

Amiodarone: Another class III antiarrhythmic with broader effects on both atrial and ventricular tissues.

Ibutilide: A class III antiarrhythmic that also targets atrial tissues but with a different mechanism of action.

This compound’s selective action and rapid onset make it a preferred choice for the acute management of atrial fibrillation.

生物活性

Vernakalant hydrochloride is an antiarrhythmic drug primarily used for the rapid conversion of atrial fibrillation (AF) to sinus rhythm (SR). Its unique mechanism of action and biological activity make it a significant compound in cardiology.

Vernakalant selectively targets ion channels in the atria, leading to its efficacy in treating AF. The drug exhibits the following actions:

- Sodium Channel Blockade : Vernakalant blocks voltage-gated sodium channels, particularly during higher heart rates, enhancing its efficacy in rapid AF conditions. This blockade is dose-dependent and frequency-dependent, with an increase in affinity as heart rates rise .

- Potassium Channel Inhibition : It inhibits atrial-specific potassium currents, including:

Pharmacokinetics

- Absorption : Following a 10-minute infusion of 3 mg/kg, peak plasma concentrations reach approximately 3.9 μg/ml .

- Volume of Distribution : Approximately 2 L/kg.

- Protein Binding : Low protein binding with a free fraction of 53-63% at concentrations of 1-5 μg/ml .

- Metabolism and Elimination : Primarily metabolized by CYP2D6 and eliminated via renal excretion. The elimination half-life is around 3 hours for extensive metabolizers and 5.5 hours for poor metabolizers .

Efficacy in Clinical Studies

Vernakalant has been evaluated in several clinical trials demonstrating its efficacy in converting AF to SR:

Safety Profile

The safety profile of vernakalant includes some adverse effects, although most are transient and mild:

- Common adverse effects include sneezing, dysgeusia, and paraesthesia.

- Serious adverse effects such as hypotension and QRS prolongation have been reported but are rare .

Case Studies

A notable case study demonstrated the effectiveness of vernakalant in a patient population with varying durations of AF. The median time to conversion was significantly reduced compared to historical data from other antiarrhythmic agents, highlighting the drug's rapid action and potential to reduce the need for electrical cardioversion .

特性

IUPAC Name |

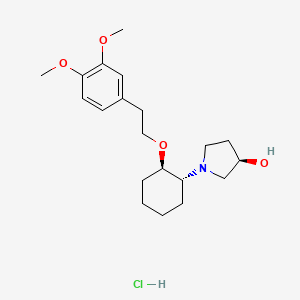

(3R)-1-[(1R,2R)-2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO4.ClH/c1-23-19-8-7-15(13-20(19)24-2)10-12-25-18-6-4-3-5-17(18)21-11-9-16(22)14-21;/h7-8,13,16-18,22H,3-6,9-12,14H2,1-2H3;1H/t16-,17-,18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHYCBFEEFHTMK-IIUXMCBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCOC2CCCCC2N3CCC(C3)O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)CCO[C@@H]2CCCC[C@H]2N3CC[C@H](C3)O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30976007 | |

| Record name | 1-{2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexyl}pyrrolidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30976007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

748810-28-8, 605683-48-5 | |

| Record name | Vernakalant hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=748810-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-{2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexyl}pyrrolidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30976007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 748810-28-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VERNAKALANT HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G4J1ZD9UQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。